2,2-Diethoxy-4-phenyl-1,3-dioxolane

Organic Synthesis Protecting Group Strategy Cyclic Acetal Formation

2,2-Diethoxy-4-phenyl-1,3-dioxolane (CAS 61562-26-3, C₁₃H₁₈O₄, MW 238.28 g/mol) is a 2,2-dialkoxy-substituted 1,3-dioxolane belonging to the class of cyclic orthoester-acetals. The 1,3-dioxolane scaffold has been widely employed as a carbonyl protecting group since Fischer’s early work on isopropylidene acetals, with the parent compound first synthesized via condensation of ethylene glycol with formaldehyde.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
CAS No. 61562-26-3
Cat. No. B14570500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethoxy-4-phenyl-1,3-dioxolane
CAS61562-26-3
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCOC1(OCC(O1)C2=CC=CC=C2)OCC
InChIInChI=1S/C13H18O4/c1-3-14-13(15-4-2)16-10-12(17-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
InChIKeyAUJXPRNBDPNXAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethoxy-4-phenyl-1,3-dioxolane (CAS 61562-26-3) – Sourcing the Differentiated Cyclic Acetal


2,2-Diethoxy-4-phenyl-1,3-dioxolane (CAS 61562-26-3, C₁₃H₁₈O₄, MW 238.28 g/mol) is a 2,2-dialkoxy-substituted 1,3-dioxolane belonging to the class of cyclic orthoester-acetals . The 1,3-dioxolane scaffold has been widely employed as a carbonyl protecting group since Fischer’s early work on isopropylidene acetals, with the parent compound first synthesized via condensation of ethylene glycol with formaldehyde . Strategic introduction of gem‑diethoxy groups at the 2‑position, combined with a phenyl substituent at the 4‑position, was achieved through uncatalyzed reaction of a vicinal diol with an orthoester, yielding a series that includes the 2‑methoxy, 2‑ethoxy, and 2,2‑diethoxy congeners [1]. This compound is supplied exclusively for research use and is available from specialty chemical vendors as a stock item .

Why a Generic 1,3-Dioxolane Cannot Replace 2,2-Diethoxy-4-phenyl-1,3-dioxolane


Substitution at the 2‑position of the 1,3‑dioxolane ring fundamentally alters both the electronic character and the steric environment of the acetal center, ruling out simple interchange between the 2,2‑dimethyl, 2‑methoxy, and 2,2‑diethoxy analogs [1]. The gem‑diethoxy configuration creates an orthoester‑type carbon that exhibits markedly different hydrolytic stability, nucleophilic susceptibility, and elimination chemistry compared with the simple ketal (dimethyl) or mono‑alkoxy (methoxy/ethoxy) variants; for example, 2‑ethoxy‑1,3‑dioxolans undergo stereospecific cis elimination to olefins when heated with carboxylic acids, a reaction pathway not available to the 2,2‑dialkyl analogs [2]. Furthermore, the uncatalyzed orthoester route accessible to the 2,2‑diethoxy derivative contrasts with the acid‑catalyzed conditions required for 2‑phenyl‑2‑methoxydioxolanes, a distinction that carries implications for substrate scope, impurity profiles, and scale‑up feasibility [1]. These orthogonal reactivity modes make the 2,2‑diethoxy‑4‑phenyl compound non‑substitutable in applications that demand a specific balance of steric bulk, electron‑donating capacity, and predictable elimination or hydrolysis behavior.

Quantitative Differentiation of 2,2-Diethoxy-4-phenyl-1,3-dioxolane Against Closest Analogs


Synthetic Accessibility: Uncatalyzed Orthoester Route vs. Acid-Catalyzed Conditions for Mono-Methoxy Congeners

2,2-Diethoxy-4-phenyl-1,3-dioxolane is accessible via an uncatalyzed reaction between a vicinal diol and an orthoester, whereas the structurally analogous 2-phenyl-2-methoxydioxolanes require an acid catalyst (p-toluenesulfonic acid) for formation [1]. This methodological distinction eliminates acid-related side reactions and simplifies purification for the 2,2-diethoxy compound, offering a practical advantage in multi-step syntheses where acid-sensitive functionality is present.

Organic Synthesis Protecting Group Strategy Cyclic Acetal Formation

Molecular Weight and Steric Bulk Differentiation from 2,2-Dimethyl and Mono-Alkoxy Analogs

The molecular weight of 2,2-diethoxy-4-phenyl-1,3-dioxolane (238.28 g/mol) is 33.7% greater than that of the 2,2-dimethyl analog 2,2-dimethyl-4-phenyl-1,3-dioxolane (178.23 g/mol, CAS 52129-03-0) and 22.6% greater than the mono-methoxy analog 2-methoxy-4-phenyl-1,3-dioxolane (194.23 g/mol, CAS 61562-06-9) . The gem-diethoxy substitution introduces greater steric bulk at the acetal carbon, which influences nucleophilic attack trajectories and transition-state stabilization during acid-catalyzed reactions .

Physicochemical Properties Steric Parameter Molecular Recognition

Elimination Chemistry: Orthoester-Type Reactivity Enabling Stereospecific Olefin Formation

2-Ethoxy-1,3-dioxolans (orthoformates) undergo stereospecific cis elimination to form olefins, CO₂, and ethanol when heated in the presence of a carboxylic acid [1]. Although the published data focus on mono-ethoxy analogs, the 2,2-diethoxy substitution pattern belongs to the same orthoester family and is expected to exhibit analogous elimination behavior distinct from 2,2-dialkyl dioxolanes, which lack the alkoxy leaving group necessary for this transformation. This provides a unique synthetic handle for stereospecific olefin construction not available with 2,2-dimethyl-4-phenyl-1,3-dioxolane.

Elimination Reaction Stereospecific Synthesis Orthoester Chemistry

Optimal Application Scenarios for 2,2-Diethoxy-4-phenyl-1,3-dioxolane


Protecting Group for Acid-Sensitive Multi-Step Syntheses

The uncatalyzed orthoester-based synthetic route to 2,2-diethoxy-4-phenyl-1,3-dioxolane [1] makes it an attractive carbonyl protecting group when the substrate or downstream intermediates contain acid-labile functionality. Unlike the 2-phenyl-2-methoxydioxolanes, which require p-toluenesulfonic acid for preparation, the catalyst-free access to the 2,2-diethoxy derivative avoids introducing strong acid at any stage of protecting-group installation. This scenario is particularly relevant in total synthesis of natural products and pharmaceutical intermediates where orthogonal protecting-group strategies are essential.

Stereospecific Olefin Synthesis via Orthoester Elimination

The orthoester character of the 2,2-diethoxy substitution pattern enables stereospecific cis elimination to olefins upon heating with carboxylic acids, a transformation documented for the mono‑ethoxy analogs [2]. This reactivity provides a stereocontrolled route to cis‑olefins that is mechanistically unavailable to 2,2‑dialkyl‑1,3‑dioxolanes. Researchers engaged in stereoselective alkene synthesis, particularly in fragrance or pheromone chemistry where cis‑olefin geometry is critical, should prioritize this compound over the dimethyl or monomethoxy alternatives.

Sterically Demanding Protecting-Group Applications Requiring Maximal Shielding

With a molecular weight of 238.28 g/mol—34% greater than the 2,2‑dimethyl analog (178.23 g/mol) and 23% greater than the 2‑methoxy analog (194.23 g/mol)—2,2‑diethoxy‑4‑phenyl‑1,3‑dioxolane provides the highest steric bulk at the acetal carbon among commonly available 2,2‑disubstituted‑4‑phenyl‑1,3‑dioxolanes . This enhanced steric shielding can be exploited to direct nucleophilic attack to alternative sites, stabilize oxocarbenium ion intermediates during acid‑catalyzed reactions, and modulate the conformational preferences of the dioxolane ring itself .

Research Tool for Structure–Reactivity Studies of Orthoester Acetals

2,2‑Diethoxy‑4‑phenyl‑1,3‑dioxolane sits at the intersection of cyclic acetal and orthoester chemistry, making it a valuable probe for investigating substituent effects on acetal hydrolysis rates, elimination stereochemistry, and nucleophilic substitution at the acetal carbon [2][3]. The electron‑donating ethoxy groups at C2 stabilize transition states in Sₙ1/Sₙ2 pathways, while the phenyl group at C4 introduces aromatic stacking capabilities for crystal engineering and supramolecular studies . Procurement of this specific derivative enables systematic comparison with the methoxy, ethoxy, and dimethyl congeners within a controlled experimental framework.

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